3-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide
Overview
Description
3-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is known to possess a unique structure that makes it a promising candidate for the development of novel drugs that can target specific biological pathways.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is not fully understood. However, it is known to act as an inhibitor of various biological targets, including kinases, enzymes, and receptors. By inhibiting these targets, this compound can interfere with the biological pathways that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide are still being studied. However, it has been shown to exhibit activity against a range of biological targets, which suggests that it may have a broad range of effects on the body. Some of the potential effects of this compound include the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide in lab experiments is its unique structure, which makes it a promising candidate for the development of novel drugs. Additionally, this compound has been shown to exhibit activity against a range of biological targets, which makes it a versatile tool for studying various biological pathways. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to predict its effects on biological systems and to design experiments that can effectively study its activity.
Future Directions
There are many future directions for the study of 3-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide. One possible direction is the development of drugs that are based on this compound. By modifying its structure, it may be possible to create drugs that are more effective and have fewer side effects than existing treatments. Another direction is the study of the compound's mechanism of action. By understanding how it interacts with biological targets, it may be possible to design more effective drugs that can target specific pathways. Finally, the compound's potential applications in the treatment of various diseases, such as cancer and inflammation, should be further explored.
Scientific Research Applications
The unique structure of 3-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide makes it a promising candidate for the development of drugs that can target specific biological pathways. This compound has been shown to exhibit activity against a range of biological targets, including kinases, enzymes, and receptors. As such, it has the potential to be used in the treatment of a variety of diseases, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
3-ethoxy-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-2-27-18-6-3-5-17(13-18)21(26)24-14-15-8-10-16(11-9-15)22-25-20-19(28-22)7-4-12-23-20/h3-13H,2,14H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFSJTNFGPYFJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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